molecular formula C9H7ClN2 B13042148 5-Chloro-1-phenyl-1H-imidazole

5-Chloro-1-phenyl-1H-imidazole

Cat. No.: B13042148
M. Wt: 178.62 g/mol
InChI Key: JRLDXPQGXKGIOX-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom at the 5-position and a phenyl group at the 1-position of the imidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-phenyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole . Another method involves the cyclization of amine derivatives followed by elimination and aromatization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-Chloro-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. For example, imidazoles are known to inhibit the enzyme cytochrome P450 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi . This inhibition disrupts the fungal cell membrane, leading to osmotic disruption or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-phenyl-1H-imidazole is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

5-chloro-1-phenylimidazole

InChI

InChI=1S/C9H7ClN2/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H

InChI Key

JRLDXPQGXKGIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2Cl

Origin of Product

United States

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